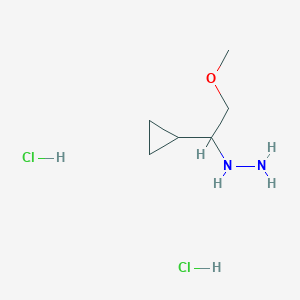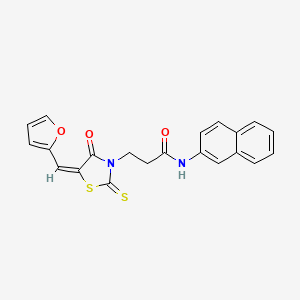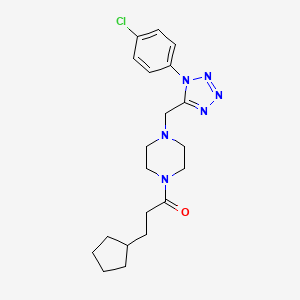
(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 2044713-74-6 . It has a molecular weight of 203.11 and is extensively used in scientific research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14N2O.2ClH/c1-9-4-6 (8-7)5-2-3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The chemical compound (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride, through its derivatives, has been studied for its potential in synthesizing new compounds with antimicrobial and antitubercular activities. For instance, new pyrazoline and isoxazole derivatives synthesized from hydrazine hydrate have demonstrated significant antimicrobial properties. These compounds were tested against various microbes, highlighting the potential of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride derivatives in contributing to the development of new antimicrobial agents (Vyas et al., 2008).
Nucleophilic Addition Reactions
Donor-acceptor cyclopropanes, reacting under Lewis acid with hydrazonyl chlorides, afford tetrahydropyridazines. This process, considered a [3+3]-cycloaddition, involves (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride or its analogs. It offers an efficient method for accessing a variety of structurally diverse pyridazine derivatives, underlining the compound's utility in synthetic chemistry for creating complex cyclic structures (Garve et al., 2016).
Development of Antiproliferative Agents
Research into the derivatives of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride has also contributed to the development of antiproliferative agents. A compound synthesized from this chemical showed significant inhibitory activity against cancer cell lines. This underscores the potential of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride in the synthesis of compounds with potential therapeutic applications, especially in oncology (Lu et al., 2021).
Environmental and Biological Sensing
The compound has been used in the design of fluorescent probes for environmental and biological applications. A specific study detailed the synthesis of a fluorescent probe for detecting hydrazine in water samples, demonstrating the compound's role in environmental monitoring and public health. Such applications highlight the versatility of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride and its derivatives in various scientific fields, including environmental science and sensor technology (Zhu et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
(1-cyclopropyl-2-methoxyethyl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-9-4-6(8-7)5-2-3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSDDPHUFINEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B2695343.png)
![Methyl N-[4-(bromomethyl)phenyl]carbamate](/img/structure/B2695344.png)



![1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2695354.png)
methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B2695356.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2695357.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2695360.png)
![Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2695361.png)
![(E)-N'-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2695362.png)

